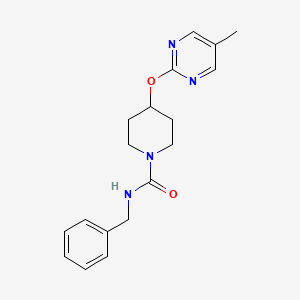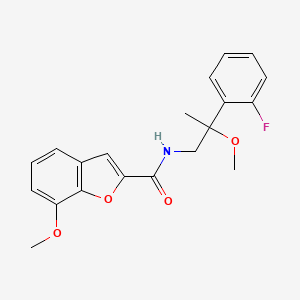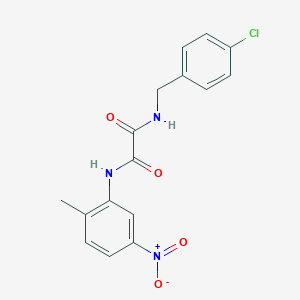
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, also known as BMPOP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BMPOP belongs to the class of piperidine derivatives and has been synthesized using several methods.
Mécanisme D'action
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide acts as a selective and high-affinity ligand for the sigma-1 receptor, which is a transmembrane protein located in the endoplasmic reticulum and plasma membrane. The sigma-1 receptor modulates various cellular processes, including calcium homeostasis, oxidative stress, and neuroprotection. N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide binds to the sigma-1 receptor and modulates its activity, leading to downstream effects on cellular processes.
Biochemical and Physiological Effects
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have several biochemical and physiological effects, including modulation of calcium signaling, inhibition of oxidative stress, and neuroprotection. N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to increase intracellular calcium levels and modulate the activity of calcium channels, leading to downstream effects on cellular processes. N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has also been shown to inhibit oxidative stress and protect cells from oxidative damage. In addition, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been shown to have neuroprotective effects in various models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has several advantages for lab experiments, including its high selectivity and affinity for the sigma-1 receptor, which allows for specific modulation of cellular processes. N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide also has a well-characterized mechanism of action, which allows for precise control of experimental conditions. However, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has some limitations for lab experiments, including its limited solubility in aqueous solutions and potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide, including the development of novel sigma-1 receptor modulators with improved pharmacological properties, the identification of new cellular processes modulated by the sigma-1 receptor, and the investigation of the role of the sigma-1 receptor in various diseases, including cancer and psychiatric disorders. In addition, further research is needed to elucidate the molecular mechanisms underlying the biochemical and physiological effects of N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide and the sigma-1 receptor.
Méthodes De Synthèse
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide can be synthesized using several methods, including a one-pot synthesis method and a multi-step synthesis method. The one-pot synthesis method involves the reaction of 5-methylpyrimidine-2-carboxylic acid with benzylamine and 1,2-dichloroethane in the presence of triethylamine and N,N'-dicyclohexylcarbodiimide (DCC) to form the intermediate, which is then reacted with piperidin-4-ol to yield N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide. The multi-step synthesis method involves the reaction of 5-methylpyrimidine-2-carboxylic acid with benzylamine to form the intermediate, which is then reacted with piperidin-4-ol in the presence of DCC to yield N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide.
Applications De Recherche Scientifique
N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been extensively studied for its potential applications in various fields, including neuroscience, pharmacology, and drug discovery. In neuroscience, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been used as a tool to study the function of the sigma-1 receptor, which is involved in various cellular processes, including neurotransmitter release, calcium signaling, and ion channel regulation. In pharmacology, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been used as a ligand to identify and characterize sigma-1 receptor modulators, which have potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In drug discovery, N-Benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide has been used as a scaffold to design and synthesize novel sigma-1 receptor modulators with improved pharmacological properties.
Propriétés
IUPAC Name |
N-benzyl-4-(5-methylpyrimidin-2-yl)oxypiperidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-14-11-19-17(20-12-14)24-16-7-9-22(10-8-16)18(23)21-13-15-5-3-2-4-6-15/h2-6,11-12,16H,7-10,13H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJAVFPCCYWEID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(N=C1)OC2CCN(CC2)C(=O)NCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-4-[(5-methylpyrimidin-2-yl)oxy]piperidine-1-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate](/img/structure/B2796745.png)






![[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] 2-(2-methoxyethylamino)-5-nitrobenzoate](/img/structure/B2796756.png)

